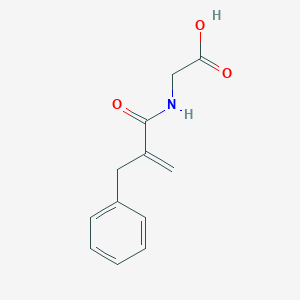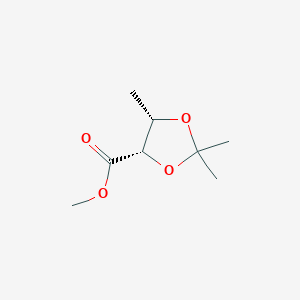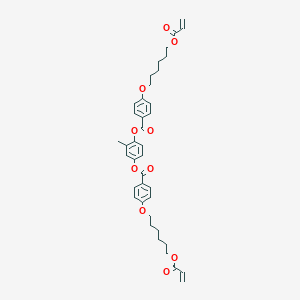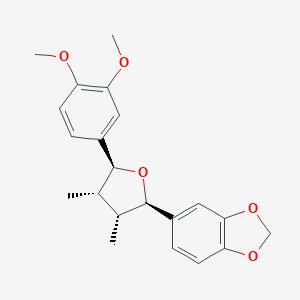
4-Propyl-4'-Vinyl-1,1'-Bi(cyclohexan)
Übersicht
Beschreibung
4-Propyl-4’-vinyl-1,1’-bi(cyclohexane) is an organic compound with the molecular formula C17H30 It is characterized by the presence of a propyl group and a vinyl group attached to a bicyclohexane structure
Wissenschaftliche Forschungsanwendungen
4-Propyl-4’-vinyl-1,1’-bi(cyclohexane) has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Propyl-4’-vinyl-1,1’-bi(cyclohexane) can be synthesized through a multi-step process involving the following steps :
Formation of Cyclohexyl Alkyne: Cyclohexane is reacted with 1,1-dichloroethane under appropriate chemical reaction conditions to form cyclohexyl alkyne.
Reaction with Propyl Bromide: The cyclohexyl alkyne is then reacted with propyl bromide to yield 4-Propyl-4’-vinyl-1,1’-bi(cyclohexane).
Industrial Production Methods
While specific industrial production methods for 4-Propyl-4’-vinyl-1,1’-bi(cyclohexane) are not widely documented, the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Propyl-4’-vinyl-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2).
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated derivatives.
Wirkmechanismus
The mechanism of action of 4-Propyl-4’-vinyl-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. The vinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The propyl group contributes to the compound’s hydrophobic properties, influencing its interactions with lipid membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
4-Propyl-4’-vinyl-1,1’-bi(cyclohexane) can be compared with other similar compounds, such as:
4-Propyl-4’-vinylbicyclohexyl: Similar structure but different substitution pattern.
4-Ethenyl-4’-propyl-1,1’-bicyclohexyl: Similar structure with different functional groups.
4-Propyl-4’-vinyl-1,1’-bi(cyclohexyl): Another isomer with a similar molecular formula.
The uniqueness of 4-Propyl-4’-vinyl-1,1’-bi(cyclohexane) lies in its specific substitution pattern and the presence of both propyl and vinyl groups, which confer distinct chemical and physical properties.
Eigenschaften
IUPAC Name |
1-ethenyl-4-(4-propylcyclohexyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h4,14-17H,2-3,5-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDBEDDPFRHGCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921900 | |
| Record name | (trans,trans)-4-ethenyl-4'-propyl-1,1'-Bicyclohexyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116020-44-1 | |
| Record name | (trans,trans)-4-ethenyl-4'-propyl-1,1'-Bicyclohexyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-trans-Propyl-4-trans-vinyl-[1,1-bicylohexyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-propyl-4'-vinyl-1,1'-bi(cyclohexane) in modifying polydimethylsiloxane rubber?
A: 4-propyl-4'-vinyl-1,1'-bi(cyclohexane) (3CCV) acts as a modifying agent for polydimethylsiloxane rubber (MQ) to enhance its mechanical properties. The vinyl group present in 3CCV participates in the crosslinking process of the silicone rubber. This, along with the bulky bicyclohexane structure, contributes to improved mechanical strength and elongation at break compared to unmodified MQ [].
Q2: How does the energy dissipation of 3CCV-modified polydimethylsiloxane rubber compare to other modified versions?
A: While 3CCV-modified polydimethylsiloxane rubber (3CCV-MQ) exhibits energy dissipation, leading to mechanical adaptability, its energy dissipation ratio is lower compared to unmodified polydimethylsiloxane rubber (MQ). The research indicates a gradual decrease in energy dissipation ratio from MQ to 3CCV-MQ and further to 4-methoxyphenyl-4-(3-butenyloxy) benzoate-modified polydimethylsiloxane rubber (MBB-MQ) []. This suggests that while 3CCV contributes to mechanical strength and elongation, it might have a lesser impact on energy dissipation compared to other modifications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid](/img/structure/B51330.png)





![(1R,2S,11S,14R,15R,19S,20R)-19-(hydroxymethyl)-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-trien-6-ol](/img/structure/B51353.png)
![N-(2-Hydroxyethyl)-N-[2-[2-[2-hydroxyethyl-(4-methylphenyl)sulfonylamino]ethoxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B51354.png)



